2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane

Description

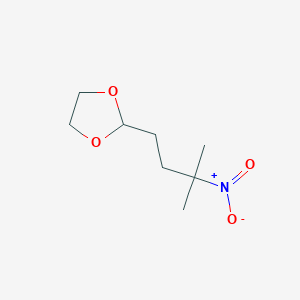

2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane is a nitroalkyl-substituted dioxolane derivative characterized by a 1,3-dioxolane ring fused to a branched butyl chain bearing a nitro group at the 3-position and a methyl group at the same carbon.

The compound’s structural uniqueness lies in the juxtaposition of the electron-withdrawing nitro group and sterically bulky methyl group on the butyl chain. This combination may modulate its chemical behavior, such as nucleophilic substitution or thermal decomposition pathways, compared to simpler nitroalkanes or halogenated dioxolane derivatives .

Properties

IUPAC Name |

2-(3-methyl-3-nitrobutyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,9(10)11)4-3-7-12-5-6-13-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLCLPRCWSOGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1OCCO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339001 | |

| Record name | 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57620-56-1 | |

| Record name | 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acetalization of 4-Methyl-4-nitropentan-1-al with Ethylene Glycol

- The primary method involves the reaction of 4-methyl-4-nitropentan-1-al (a nitro-substituted aldehyde) with ethylene glycol in the presence of an acid catalyst.

- The reaction is typically carried out in a dry benzene solvent system with p-toluenesulfonic acid as the acid catalyst.

- Water formed during the acetalization is continuously removed using a Dean-Stark trap to drive the equilibrium toward acetal formation.

- After completion, the reaction mixture is cooled, washed with aqueous sodium carbonate to neutralize acid, dried over anhydrous magnesium sulfate, and purified by fractional distillation.

Reaction Conditions and Yields:

| Reagent/Condition | Quantity/Details |

|---|---|

| 4-Methyl-4-nitropentan-1-al | 20 g (0.138 mole) |

| Ethylene glycol | 10 g (0.161 mole) |

| p-Toluenesulfonic acid | 0.286 g (1.5 mmole) |

| Solvent | 200 mL dry benzene |

| Temperature | Reflux |

| Water removal | Dean-Stark trap collects 2.5 mL |

| Workup | Wash with aqueous sodium carbonate, dry over MgSO4 |

| Purification | Fractional distillation |

| Product yield | 19 g (75%) |

| Boiling point | 101-105 °C at atmospheric pressure |

- The reaction is monitored until the expected amount of water is collected, indicating completion of acetal formation.

- The product is isolated as a clear liquid suitable for further use or characterization.

This method is documented in a 1980 study by G.M. Rosen et al., providing a reliable and reproducible synthesis route.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetalization | 4-Methyl-4-nitropentan-1-al + ethylene glycol + p-TsOH in benzene reflux, Dean-Stark trap | 75 | Classic acid-catalyzed acetal formation |

| Hydrogenation to amine | Raney nickel, H2 balloon, methanol, room temp to 10 days | 99 | Reduction of nitro group to amine |

Analytical Characterization Data

- Boiling Point: 101-105 °C (at atmospheric pressure) for the dioxolane compound.

- Infrared Spectroscopy: Characteristic absorption bands at 1710, 1540, and 1350 cm⁻¹ indicating nitro and acetal functionalities.

- NMR Spectroscopy: ^1H and ^13C NMR data confirm the formation and purity of the compound and its derivatives.

Research Findings and Notes

- The acetalization method is efficient and provides a good yield of the nitro-substituted dioxolane.

- The reaction requires careful removal of water to shift equilibrium and prevent hydrolysis.

- The nitro group in the product is amenable to catalytic hydrogenation, allowing further synthetic transformations.

- The compound serves as a valuable intermediate in the synthesis of amino acid derivatives and peptides, as demonstrated in biochemical research.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring can be opened by nucleophiles such as water or alcohols under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Acidic or basic conditions are typically employed, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: The major product is typically an amine derivative.

Reduction: The major product is an amine derivative.

Substitution: The products depend on the nucleophile used, but can include alcohols or ethers.

Scientific Research Applications

Synthesis of 1,3-Dioxolanes

1,3-dioxolanes, including derivatives and compounds like 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane, have applications as protecting groups for ketones, aldehydes, and 1,2-diols in natural product syntheses . They also serve as key intermediates . These compounds can be synthesized by reacting salicylaldehyde with commercially available diols, using Mont K10 as a catalyst .

1,3-dioxolane derivatives exhibit biological activities, demonstrating potential as antibacterial and antifungal agents . Specifically, studies have examined the antibacterial and antifungal activities of synthesized 1,3-dioxolanes against various bacteria, including S. aureus, S. epidermidis, E. faecalis, and P. aeruginosa, and against the fungus C. albicans .

Spin Trapping

This compound has a role in spin trapping techniques, particularly in identifying and quantifying radicals present in gas phases such as cigarette smoke .

Other potential applications

- Rodenticides Some dioxolane derivatives can be used in rodenticidal mixtures .

- Cosmetics Polymers, including some containing dioxolane structures, are used as film formers and rheology modifiers in cosmetics .

- Solvents Dioxolanes can be used as solvents .

- Chemical analysis Dioxolane compounds can be used in various chemical analyses .

Safety Information

Mechanism of Action

The mechanism of action of 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dioxolane ring can also participate in ring-opening reactions, leading to the formation of new compounds that can interact with enzymes and other proteins.

Comparison with Similar Compounds

Key Observations:

- Nitro Group Impact : The nitro group in this compound likely enhances its oxidative stability compared to halogenated analogs (e.g., 2-(3-Bromobutan-2-yl)-1,3-dioxolane) but may reduce thermal stability relative to dinitro derivatives like 2-(2,2-Dinitropropyl)-1,3-dioxolane .

- Polarity : The dioxolane ring increases polarity and solubility in polar solvents, a trait shared with halogenated aromatic dioxolanes (e.g., 2-(4-Bromophenyl)-1,3-dioxolane) .

Biological Activity

2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis

The synthesis of this compound involves the reaction of 1,3-dioxolane with 3-methyl-3-nitrobutanol. The process typically includes the use of various reagents and conditions to optimize yield and purity. For instance, one reported method achieved a yield of 75% through careful control of reaction conditions such as temperature and pressure .

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing primarily on its antimicrobial properties. Compounds containing the 1,3-dioxolane ring have shown promising antibacterial, antifungal, and antiviral activities.

Antimicrobial Properties

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial effects against various pathogens. A study highlighted that certain dioxolane compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 187.5 to 750 μg/mL .

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, the antibacterial activity of this compound was assessed against multiple bacterial strains. The compound displayed a noteworthy ability to inhibit growth at specific concentrations. The following table summarizes the MIC values obtained during these experiments:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Klebsiella pneumoniae | 750 |

This data suggests that the compound could serve as a potential candidate for developing new antimicrobial agents .

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of dioxolane derivatives, including this compound. The results indicated effective inhibition against common fungal pathogens. The following table presents the antifungal activity observed:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 200 |

| Aspergillus niger | 300 |

These findings further support the potential use of this compound in antifungal applications .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its structure allows it to interact with microbial cell membranes or interfere with essential metabolic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane, and what key parameters influence yield optimization?

- Methodological Answer : The compound can be synthesized via nitroalkane cyclization or Michael addition followed by dioxolane ring formation. Key parameters include:

- Reagent stoichiometry : Excess 1,3-dioxolane precursor improves cyclization efficiency .

- Temperature control : Reactions involving nitro groups require strict temperature moderation (e.g., 0–5°C during nitration steps) to avoid decomposition .

- Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance ring closure but may require neutralization to prevent side reactions .

- Data Validation : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity via GC-MS (target m/z: 217 [M+]) .

Q. How should researchers characterize the stereochemical configuration of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze NMR coupling constants (e.g., J = 6–8 Hz for axial-equatorial proton interactions in the dioxolane ring) and NMR shifts (δ 95–105 ppm for acetal carbons) .

- IR Spectroscopy : Confirm nitro group presence via asymmetric stretching at ~1540 cm and symmetric stretching at ~1370 cm .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in dichloromethane/hexane mixtures .

Q. What safety protocols are critical when handling nitro-containing intermediates during synthesis?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to mitigate explosion risks .

- Ventilation : Use fume hoods with >100 ft/min airflow to prevent vapor accumulation .

- Waste Management : Neutralize nitro byproducts with 10% aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC (≥98% purity threshold) to exclude solvent or impurity artifacts .

- Step 2 : Re-optimize computational parameters (e.g., solvent dielectric constant in DFT simulations) to match experimental conditions .

- Step 3 : Use dynamic NMR (DNMR) to detect conformational equilibria that may explain splitting discrepancies .

Q. What advanced separation techniques are effective for purifying this compound from complex reaction mixtures?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with isocratic elution (acetonitrile/water, 70:30) to isolate the target compound (retention time ~12 min) .

- Simulated Moving Bed (SMB) Chromatography : Optimize for large-scale purification by adjusting flow rates and column switching intervals .

- Crystallization Screening : Test solvent pairs (e.g., ethanol/water) to maximize yield and polymorph control .

Q. How can density functional theory (DFT) predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Model Setup : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions in nitration or hydrolysis reactions .

- Transition State Analysis : Identify energy barriers for ring-opening reactions using intrinsic reaction coordinate (IRC) calculations .

Q. What strategies address discrepancies between observed and theoretical vibrational spectra in nitroalkyl dioxolane derivatives?

- Methodological Answer :

- Anharmonic Corrections : Apply second-order vibrational perturbation theory (VPT2) to DFT-generated spectra to improve peak alignment .

- Isotopic Labeling : Synthesize -labeled analogs to isolate nitro group vibrations and reduce spectral overlap .

- Experimental Calibration : Cross-validate with gas-phase IR data to eliminate solvent-induced shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.